molecular formula C19H14ClN3O3S B2528385 N-(1,3-benzodioxol-5-yl)-2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanylacetamide CAS No. 893991-12-3

N-(1,3-benzodioxol-5-yl)-2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanylacetamide

Cat. No. B2528385
CAS RN: 893991-12-3
M. Wt: 399.85
InChI Key: XOJYBHZUBITNKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-benzodioxol-5-yl)-2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanylacetamide, also known as BDP-1, is a novel compound that has been synthesized and studied for its potential use in scientific research.

Scientific Research Applications

Phosphoinositide 3-Kinase (PI3K)/mTOR Inhibitors

A study focused on the structure-activity relationships of PI3K/mTOR dual inhibitors, exploring various 6,5-heterocycles to improve metabolic stability. This research is significant in the context of cancer treatment, as PI3K and mTOR are critical targets in cancer therapy due to their role in cell growth, proliferation, and survival pathways. The study identified compounds with similar in vitro potency and in vivo efficacy to the initial compound while exhibiting reduced metabolic deacetylation, thus potentially offering more stable therapeutic options (Stec et al., 2011).

Antifolates and DHFR Inhibitors

Another investigation focused on the design and synthesis of classical and nonclassical antifolates targeting dihydrofolate reductase (DHFR), a key enzyme in the folate pathway essential for DNA synthesis. The classical antifolate compound demonstrated excellent inhibition of human DHFR and significant antitumor activity. This research contributes to the development of new chemotherapy agents by providing potent inhibitors of a crucial enzyme in tumor cell proliferation (Gangjee et al., 2007).

Antibacterial and Anti-Enzymatic Potential

A study on the synthesis and pharmacological evaluation of various N-substituted derivatives demonstrated antibacterial and anti-enzymatic activities. This research highlights the potential of such compounds in developing new antibacterial agents, especially in the context of increasing antibiotic resistance (Nafeesa et al., 2017).

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3O3S/c20-13-3-1-12(2-4-13)15-6-8-19(23-22-15)27-10-18(24)21-14-5-7-16-17(9-14)26-11-25-16/h1-9H,10-11H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOJYBHZUBITNKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NN=C(C=C3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.